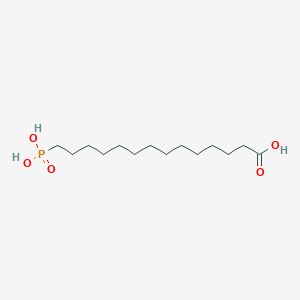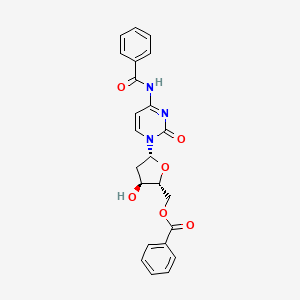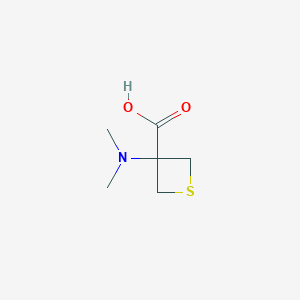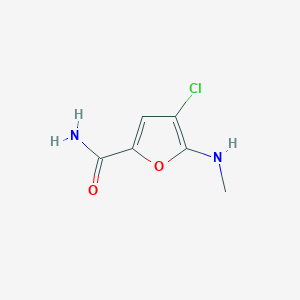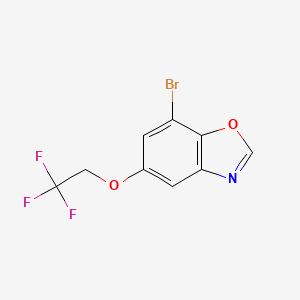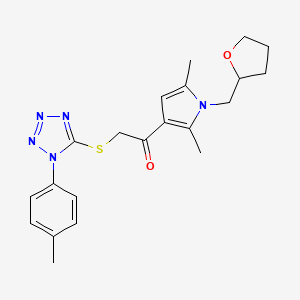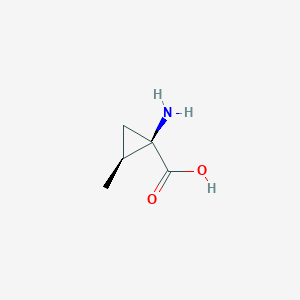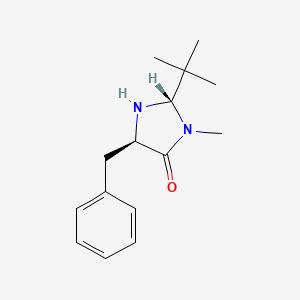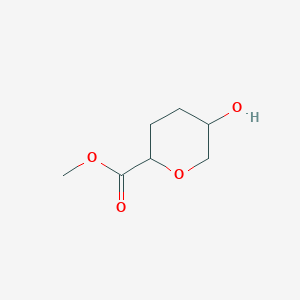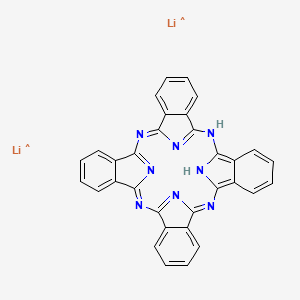
Dilithiumphthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithiumphthalocyanine is a compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is a type of phthalocyanine, which are macrocyclic compounds with a wide range of uses in various fields. This compound, in particular, is known for its high lithium ion conductivity and has been studied extensively for its potential use in solid-state lithium batteries .
Méthodes De Préparation
The synthesis of dilithiumphthalocyanine typically involves the reaction of phthalonitrile with lithium metal. This reaction can be carried out under various conditions, including heating, microwave radiation, and reflux . The solvothermal synthesis method has also been applied, which involves the use of high temperatures and pressures to facilitate the reaction . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Dilithiumphthalocyanine undergoes several types of chemical reactions, including cationic exchange reactions, where one of the lithium ions can be replaced by other cations . It also participates in electrochemical reactions, where it can act as an electrocatalyst . Common reagents used in these reactions include tetra-alkyl ammonium cations and various solvents . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted phthalocyanines and other lithium-containing compounds .
Applications De Recherche Scientifique
Dilithiumphthalocyanine has a wide range of scientific research applications. In chemistry, it is used as an electrolyte additive to regulate ion solvation and transport in lithium metal anodes, which helps to prevent dendrite formation and improve battery performance . In industry, it is used in the development of solid-state lithium batteries, where it serves as an interlayer to improve electrode-electrolyte contact and enhance lithium ion transport .
Mécanisme D'action
The mechanism by which dilithiumphthalocyanine exerts its effects is primarily through its high lithium ion conductivity and strong interactions with solvents . The compound generates a solvation sheath around the lithium ions, which helps to regulate ion transport and prevent dendrite formation in lithium metal anodes . This results in improved battery performance and stability . The molecular targets and pathways involved include the lithium ions and the solvents used in the electrolyte .
Comparaison Avec Des Composés Similaires
Dilithiumphthalocyanine is unique among phthalocyanines due to its high lithium ion conductivity and its ability to act as an electrolyte additive . Similar compounds include other metal phthalocyanines, such as copper phthalocyanine and zinc phthalocyanine, which have different metal centers but similar macrocyclic structures . These compounds also have various applications in chemistry, biology, and industry, but they do not exhibit the same level of lithium ion conductivity as this compound .
Propriétés
Formule moléculaire |
C32H18Li2N8 |
|---|---|
Poids moléculaire |
528.5 g/mol |
InChI |
InChI=1S/C32H18N8.2Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H,(H2,33,34,35,36,37,38,39,40);; |
Clé InChI |
VEGOPYLKEARSAH-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Li].C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


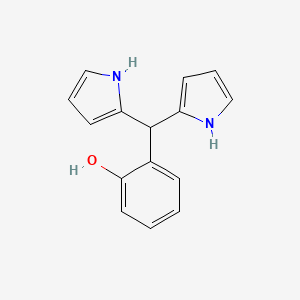

![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)

